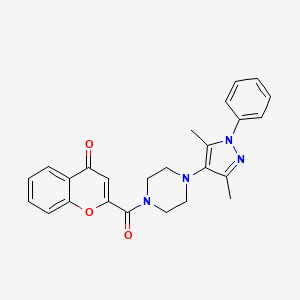![molecular formula C16H21N3O3 B2457078 N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361792-58-5](/img/structure/B2457078.png)
N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of Celecoxib are discussed in
Mecanismo De Acción
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
Celecoxib has been shown to reduce inflammation and pain in various conditions, including arthritis, menstrual cramps, and dental pain. It also has cardiovascular effects, as it reduces the risk of heart attack and stroke by inhibiting the production of prostaglandins that cause blood clotting. Celecoxib has been shown to have fewer gastrointestinal side effects compared to other N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamides, as it does not affect the COX-1 enzyme that protects the stomach lining.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Celecoxib has several advantages for lab experiments, including its specificity for the COX-2 enzyme, which allows for the study of its role in inflammation, pain, and cancer. It also has a well-established safety profile and is widely available. However, Celecoxib has limitations for lab experiments, including its cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
Celecoxib has several potential future directions for research, including its use as a chemopreventive agent for cancer, its potential to prevent Alzheimer's disease, and its use in combination with other drugs for the treatment of pain and inflammation. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of Celecoxib.
Métodos De Síntesis
Celecoxib is synthesized using a multi-step process that involves the reaction of 4-bromoaniline with acetic anhydride to form 4-acetylamino-bromo-benzene. This intermediate is then reacted with ethyl acetoacetate to form 2-(4-bromophenyl)-3-methyl-4-oxo-3,4-dihydro-2H-pyran. The final step involves the reaction of the pyran intermediate with ethyl vinyl ether to form Celecoxib.
Aplicaciones Científicas De Investigación
Celecoxib is widely used in scientific research to study the role of COX-2 in inflammation, pain, and cancer. It has been shown to inhibit the growth of cancer cells by blocking the production of prostaglandins that promote tumor growth. Celecoxib is also being studied for its potential to prevent Alzheimer's disease, as it has been shown to reduce inflammation in the brain.
Propiedades
IUPAC Name |
N-[2-[4-[acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-5-16(22)19(6-2)11-15(21)17-13-7-9-14(10-8-13)18(4)12(3)20/h5,7-10H,1,6,11H2,2-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKBUGSHILTFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)N(C)C(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({[4-(N-methylacetamido)phenyl]carbamoyl}methyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2456997.png)
![Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2456998.png)
![1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester](/img/structure/B2457002.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)
![(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2457005.png)







